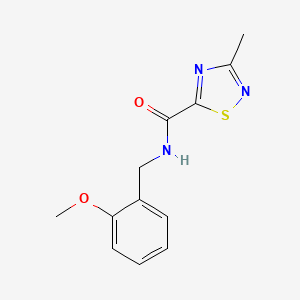

![molecular formula C15H16N2O B2925171 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile CAS No. 1909317-57-2](/img/structure/B2925171.png)

8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile is a chemical compound with the CAS Number: 1909317-57-2 . It has a molecular weight of 240.3 . The IUPAC name for this compound is (1S,5S,6R)-8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile . It is typically stored at room temperature and is in the form of an oil .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N2O/c16-9-12-8-14-15(18)7-6-13(12)17(14)10-11-4-2-1-3-5-11/h1-5,12-14H,6-8,10H2 .Physical And Chemical Properties Analysis

This compound is an oil that is stored at room temperature . It has a molecular weight of 240.3 .Wissenschaftliche Forschungsanwendungen

Efficient Synthesis and Chemical Transformations

A study demonstrates an efficient synthesis of 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride, starting from 5-hydroxymethyl-2-furfuraldehyde, through a four-step process involving Raney nickel-mediated reduction, conversion to a ditosylate, cyclization with benzylamine, and hydrogenolysis, highlighting the intricate methodology for producing bicyclic structures related to 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile (Connolly et al., 2010).

Innovative Synthetic Routes

Another research focus is on the intramolecular hydrogen abstraction reaction promoted by N-radicals in carbohydrates for synthesizing chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This methodology underscores the utility of N-radicals in constructing bicyclic arrays, contributing to the synthesis of protected N,O-uloses (Francisco et al., 2003).

Catalytic Approaches

Research on TiCl4-promoted tandem carbonyl or imine addition and Friedel-Crafts cyclization offers a new synthesis of benzo-fused 8-oxabicyclo[3.2.1]octane and 9-oxabicyclo[4.2.1]nonane derivatives. This demonstrates the use of catalytic methods to achieve functionalized derivatives with high diastereoselectivity, showcasing the potential for constructing complex bicyclic frameworks (Ghosh et al., 2012).

Advances in Cycloaddition Reactions

The advancement in carbonylative [2+2+1] cycloaddition utilizing a nitrile group as the π component represents a significant step forward in the synthesis of azabicyclooctadienone derivatives. This aza-Pauson-Khand-type reaction, applicable to aliphatic substrates, underscores the innovative application of this compound derivatives in constructing novel bicyclic structures (Iwata et al., 2013).

Wirkmechanismus

Target of Action

The compound “8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile” is part of the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities . .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit interleukin-6 or oncostatin-induced stat3 nuclear translocation . They also inhibit tyrosyl phosphorylation of STAT3, Janus kinase 2 (JAK2), and Src .

Biochemical Pathways

Given its potential inhibitory effects on stat3, jak2, and src , it can be inferred that it may impact the JAK-STAT signaling pathway, which plays a crucial role in immune response, cell growth, and apoptosis.

Result of Action

Compounds with similar structures have been found to induce apoptosis , suggesting potential anti-cancer properties.

Action Environment

It’s worth noting that the compound is stored at room temperature , suggesting that it may be stable under normal environmental conditions.

Biochemische Analyse

Biochemical Properties

The 8-azabicyclo[3.2.1]octane scaffold, which is a central part of 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile, is known to interact with various enzymes and proteins

Cellular Effects

It is likely that this compound, like other tropane alkaloids, influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-9-12-8-14-15(18)7-6-13(12)17(14)10-11-4-2-1-3-5-11/h1-5,12-14H,6-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYGDFUPJBRXFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2CC(C1N2CC3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-2-(2-(cyclopentylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2925090.png)

![rel-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2925092.png)

![4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2925095.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2925096.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2925098.png)

![3,6-dichloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}pyridine-2-carboxamide](/img/structure/B2925102.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2925103.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2925104.png)

![ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate](/img/no-structure.png)

![2-Methyl-4-[4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2925110.png)